

# Technical Guide: Cyclopentylmethanesulfonyl Chloride (CpMsCl)

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## Compound of Interest

Compound Name: Cyclopentylmethanesulfonyl  
Chloride

CAS No.: 242459-85-4

Cat. No.: B1598094

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## Executive Summary: The Lipophilic Tuner

**Cyclopentylmethanesulfonyl chloride** (CpMsCl) [CAS: 242459-85-4] is a specialized sulfonylating reagent used extensively in medicinal chemistry to introduce the cyclopentylmethylsulfonyl moiety. Unlike simple alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride), CpMsCl offers a unique structural advantage: it introduces a lipophilic, non-aromatic spacer that modulates physicochemical properties (LogP, solubility) without the metabolic liability often associated with aromatic rings or linear alkyl chains.

This guide provides a rigorous technical analysis of CpMsCl, focusing on its structural synthesis, reactivity profiling, and application in Structure-Activity Relationship (SAR) campaigns.

## Chemical Identity & Structural Analysis<sup>[1][2]</sup>

### Physicochemical Profile

CpMsCl is a moisture-sensitive liquid.<sup>[1][2]</sup> Its structure features a sulfonyl chloride head group tethered to a cyclopentyl ring via a methylene spacer. This "neopentyl-like" arrangement confers distinct steric protection to the sulfur center compared to direct cycloalkyl attachment.

Property	Value
IUPAC Name	Cyclopentylmethanesulfonyl chloride
CAS Number	242459-85-4
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub> S
Molecular Weight	182.67 g/mol
SMILES	O=S(Cl)(=O)CC1CCCC1
Appearance	Colorless to pale yellow liquid
Boiling Point	~110°C (at reduced pressure, predicted)
Density	~1.28 g/cm <sup>3</sup> (predicted)
Storage	2–8°C, Inert Atmosphere (Ar/N <sub>2</sub> ), Moisture Sensitive

## Structural Conformation

The methylene spacer (-CH<sub>2</sub>-) acts as a hinge, decoupling the sulfonyl group from the steric bulk of the cyclopentyl ring.

- **Ring Puckering:** The cyclopentyl ring exists in a dynamic "envelope" conformation, reducing planarity and improving solubility in organic solvents compared to cyclohexyl analogs.
- **Electronic Environment:** The sulfonyl chloride group is highly electrophilic. The inductive effect of the alkyl group is weak, making the sulfur center susceptible to rapid nucleophilic attack.

## Synthesis & Production Protocols

The synthesis of CpMsCl typically proceeds via the activation of its sulfonate salt precursor. This method is preferred over direct oxidative chlorination of thiols for scale-up due to better safety profiles and odor control.

### Primary Route: Activation of Sodium Sulfonate

Precursor: Sodium cyclopentylmethanesulfonate [CAS: 242459-84-3].

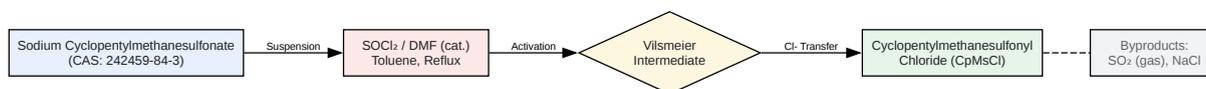
## Reagents & Materials

- Substrate: Sodium cyclopentylmethanesulfonate (1.0 eq)
- Reagent: Thionyl Chloride ( $\text{SOCl}_2$ , 3.0 eq) or Oxalyl Chloride ( $(\text{COCl})_2$ , 1.5 eq)
- Catalyst: N,N-Dimethylformamide (DMF, 0.05 eq - catalytic)
- Solvent: Dichloromethane (DCM) or Toluene (for higher temps)

## Step-by-Step Protocol

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
- Suspension: Charge the flask with Sodium cyclopentylmethanesulfonate (10 g, 53.7 mmol) and anhydrous Toluene (100 mL).
- Activation: Add catalytic DMF (0.2 mL). This forms the reactive Vilsmeier-Haack intermediate with the chlorinating agent.
- Addition: Add Thionyl Chloride (11.7 mL, 161 mmol) dropwise via an addition funnel over 30 minutes at 0°C. Caution: Gas evolution ( $\text{SO}_2$ ).
- Reaction: Warm the mixture to room temperature, then heat to reflux (85°C) for 3–4 hours. The suspension will thin as the inorganic salts (NaCl) precipitate and the product dissolves.
- Workup: Cool to room temperature. Filter off the inorganic salts under nitrogen.
- Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess  $\text{SOCl}_2$ .
- Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for immediate coupling.

## Synthesis Workflow Diagram



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Figure 1: Conversion of the sulfonate salt to the sulfonyl chloride via thionyl chloride activation.

## Reactivity & Medicinal Chemistry Applications[3][5] [6][7]

### The Sulfonylation Mechanism

CpMsCl reacts primarily via a Nucleophilic Acyl Substitution mechanism (specifically at the Sulfur center). The reaction with amines (to form sulfonamides) is the most critical application in drug discovery.

Key Mechanism Steps:

- Nucleophilic Attack: The amine nitrogen attacks the sulfur atom, forming a pentavalent intermediate.
- Elimination: The chloride ion is expelled, reforming the S=O bond.[3]
- Deprotonation: A base (TEA/DIPEA) scavenges the acidic proton to form the stable sulfonamide.

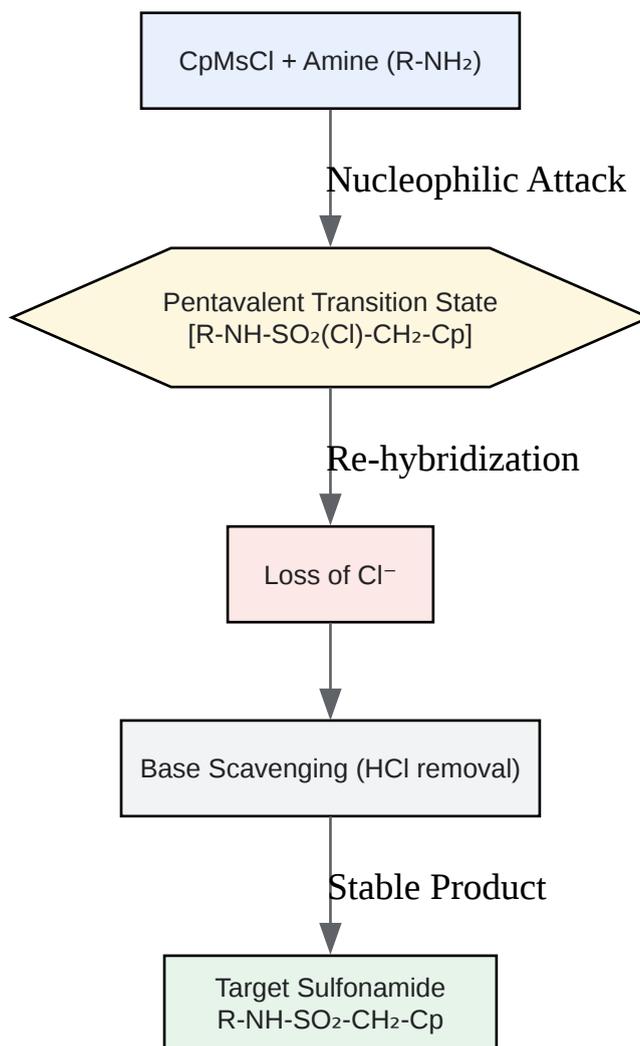
### Protocol: Sulfonamide Library Synthesis

Objective: Coupling CpMsCl with a secondary amine (e.g., Piperidine derivative).

- Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
- Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 mmol).
- Coupling: Cool to 0°C. Add CpMsCl (1.1 mmol) dropwise.

- Monitoring: Stir at RT for 2 hours. Monitor via TLC or LCMS (observe mass shift M+146).
- Quench: Add saturated NaHCO<sub>3</sub> solution. Extract with DCM.

## Mechanistic Pathway Diagram



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Figure 2: Nucleophilic substitution pathway for sulfonamide formation.

## Medicinal Chemistry Utility: The "Lipophilic Spacer"

In SAR (Structure-Activity Relationship) studies, replacing a standard methyl or phenyl group with the cyclopentylmethyl moiety often yields specific benefits:

- **Metabolic Stability:** The cycloalkyl ring is less prone to oxidative metabolism (CYP450) than linear alkyl chains.
- **Hydrophobic Filling:** The puckered ring fills hydrophobic pockets (e.g., in GPCRs or Kinases) more effectively than planar phenyl rings.
- **Solubility:** It disrupts crystal packing compared to flat aromatic analogs, often improving thermodynamic solubility.

## Handling, Safety & Stability

### Stability Profile

- **Hydrolysis:** CpMsCl hydrolyzes rapidly in water to form cyclopentylmethanesulfonic acid and HCl.
- **Thermal:** Stable up to ~100°C, but prolonged heating can cause desulfonylation (loss of SO<sub>2</sub>).

### Safety Precautions

- **Corrosivity:** Causes severe skin burns and eye damage.[1]
- **Inhalation:** Vapors are lachrymatory and toxic. All operations must be performed in a functioning fume hood.[1]
- **Neutralization:** Spills should be neutralized with dilute sodium carbonate or bicarbonate solution.

### References

- **Chemical Identity & Properties**
  - Source: ChemSrc Database.[4] "**Cyclopentylmethanesulfonyl chloride** - CAS 242459-85-4." [4][5][6]
  - URL:[[Link](#)]
- **Precursor Synthesis (Sulfonate Salt)**

- Source: PubChem Compound Summary. "Sodium cyclopentylmethanesulfonate (CAS 242459-84-3)."[4]
- URL:[[Link](#)]
- General Synthesis of Sulfonyl Chlorides
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  - Source: Common Organic Chemistry. "Amine to Sulfonamide Reaction Mechanism."
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